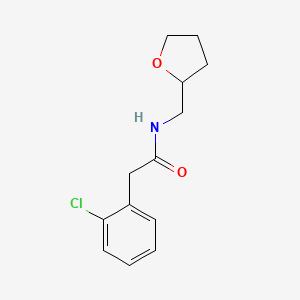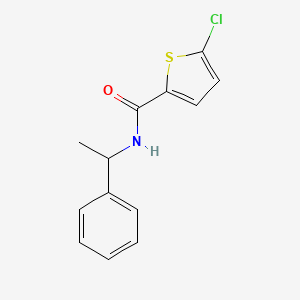
5-chloro-N-(1-phenylethyl)-2-thiophenecarboxamide
Übersicht
Beschreibung
5-chloro-N-(1-phenylethyl)-2-thiophenecarboxamide, also known as CPTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. CPTC belongs to the class of thiophene carboxamide derivatives, which has been extensively studied for their diverse biological activities, such as anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(1-phenylethyl)-2-thiophenecarboxamide involves the activation of TRPV1 channels. This compound binds to the extracellular domain of TRPV1 channels and induces a conformational change that leads to the opening of the channel pore. The influx of cations, such as Ca2+ and Na+, depolarizes the sensory neuron membrane and generates an action potential that is transmitted to the central nervous system. The activation of TRPV1 channels by this compound also leads to the release of neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), which modulate pain sensation and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have diverse biochemical and physiological effects. In animal models, this compound has been shown to reduce pain sensitivity in various pain models, such as thermal, mechanical, and chemical stimuli. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and inhibiting the activation of nuclear factor-kappa B (NF-κB) signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-chloro-N-(1-phenylethyl)-2-thiophenecarboxamide in lab experiments is its high selectivity for TRPV1 channels. This compound has been shown to activate TRPV1 channels selectively without affecting other ion channels, such as TRPA1 and TRPM8. This high selectivity allows researchers to study the specific role of TRPV1 channels in various biological processes, such as pain sensation and inflammation. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This compound requires a suitable organic solvent, such as DMSO or ethanol, for dissolving, which may affect the biological activity of this compound.
Zukünftige Richtungen
There are several future directions for the research on 5-chloro-N-(1-phenylethyl)-2-thiophenecarboxamide. One of the areas of interest is the development of this compound analogs with improved pharmacological properties, such as enhanced potency, selectivity, and solubility. Another area of interest is the investigation of the role of TRPV1 channels in various pathological conditions, such as neuropathic pain, cancer, and metabolic disorders. Moreover, the use of this compound in combination with other pharmacological agents, such as opioids and nonsteroidal anti-inflammatory drugs (NSAIDs), may provide synergistic effects and improve the therapeutic outcomes.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound selectively activates TRPV1 channels and elicits analgesic and anti-inflammatory effects in animal models. This compound has diverse biochemical and physiological effects, and its use in lab experiments has advantages and limitations. Future research on this compound may provide insights into the role of TRPV1 channels in various biological processes and lead to the development of novel therapeutic agents for pain and inflammation.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(1-phenylethyl)-2-thiophenecarboxamide has been extensively studied for its potential pharmacological properties. One of the significant research applications of this compound is its use as a selective agonist for the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain sensation and inflammation. This compound has been shown to activate TRPV1 channels selectively and elicit analgesic and anti-inflammatory effects in animal models.
Eigenschaften
IUPAC Name |
5-chloro-N-(1-phenylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c1-9(10-5-3-2-4-6-10)15-13(16)11-7-8-12(14)17-11/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKPLIRQGQWXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3,3-dimethylbutanoyl)piperazine](/img/structure/B4430875.png)
![2-methyl-N-[3-(4-morpholinyl)propyl]cyclopropanecarboxamide](/img/structure/B4430885.png)
![3-ethyl-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430897.png)
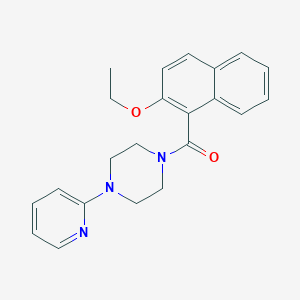
![1-[2-(4-fluorophenoxy)propanoyl]piperidine](/img/structure/B4430909.png)
![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430912.png)
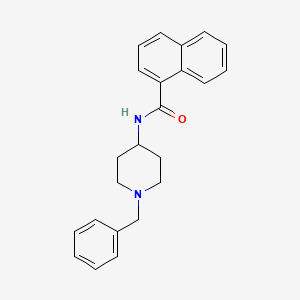
![N-[1-(2,4-dimethylphenyl)ethyl]nicotinamide](/img/structure/B4430922.png)
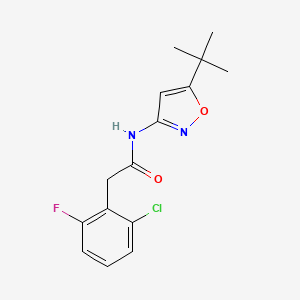
![N-[4-(aminosulfonyl)benzyl]-2-(2-chlorophenyl)acetamide](/img/structure/B4430930.png)
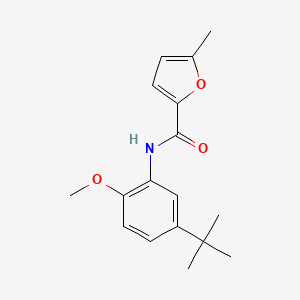
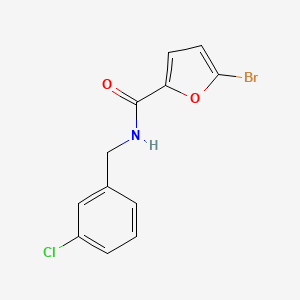
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4430950.png)
